13-Hydroxylupanine
Description
Molecular Architecture and Stereochemical Configuration
13-Hydroxylupanine (CAS 15358-48-2) is a bisquinolizidine alkaloid characterized by a tetracyclic framework with a hydroxyl group at the C-13 position. Its molecular formula is C₁₅H₂₄N₂O₂ , with a molecular weight of 264.36 g/mol. The compound’s stereochemistry is defined by five chiral centers, resulting in two epimers: 13α-hydroxylupanine and 13β-hydroxylupanine (Figure 1).
Table 1: Key stereochemical descriptors of this compound epimers
| Epimer | C-2 Configuration | C-7 Configuration | C-9 Configuration | C-10 Configuration | C-12 Configuration |
|---|---|---|---|---|---|
| α-epimer | S | S | S | S | S |
| β-epimer | S | S | S | S | R |
The IUPAC name for the α-epimer is (1S,2R,9S,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecan-6-one , while the β-epimer adopts a (1S,2R,9S,10S,12R)-12-hydroxy configuration. The hydroxyl group’s axial or equatorial orientation in the α- and β-epimers, respectively, drives distinct intermolecular hydrogen-bonding patterns.
Comparative Analysis of Quinolizidine Alkaloid Frameworks
This compound belongs to the lupanine-type quinolizidine alkaloids, a subclass characterized by a bisquinolizidine core with a lactam (δ-lactam) moiety. This distinguishes it from related compounds like sparteine (a bisquinolizidine without a lactam) and lupanine (a lupanine-type alkaloid lacking the C-13 hydroxyl group).
Key structural differences:
- Lupanine (C₁₅H₂₄N₂O): Shares the same bisquinolizidine scaffold but lacks the hydroxyl group at C-13.
- Sparteine (C₁₅H₂₆N₂): A non-lactam bisquinolizidine with a fully saturated nitrogen framework.
- Matrine-type alkaloids : Feature fused quinolizidine units with additional substituents (e.g., hydroxyl or acetyl groups) absent in this compound.
The presence of the lactam and hydroxyl groups in this compound introduces unique electronic and steric properties, influencing its bioactivity and crystal packing.
Crystallographic Characterization and Conformational Dynamics
Crystallographic Studies and Conformational Analysis
X-ray crystallography has revealed distinct conformations for the α- and β-epimers of this compound. The α-epimer crystallizes in a trans-cis arrangement at the A/B and C/D ring junctions, while the β-epimer adopts a quasi trans-cis configuration. These conformations are stabilized by intermolecular hydrogen bonds between the hydroxyl group and adjacent carbonyl or amine groups.
Table 2: Crystallographic parameters for this compound epimers
| Epimer | CCDC Number | Space Group | Hydrogen-Bond Geometry | Ring Conformation |
|---|---|---|---|---|
| α-epimer | 270204 | P2₁ | O–H···O, O–H···N | Chair (Ring C) |
| β-epimer | 270205 | P2₁ | O–H···O, O–H···N | Distorted Chair |
In solution, both epimers exist in a C-boat conformation (85–90% population), stabilized by solvent-mediated hydrogen bonds with CDCl₃. This conformational equilibrium contrasts with the rigid chair-like structures observed in the solid state, highlighting the role of intermolecular interactions in modulating molecular geometry.
Properties
CAS No. |
15358-48-2 |
|---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(1S,2R,9S,10S,12S)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11-,12-,13+,14-/m0/s1 |
InChI Key |
JVYKIBAJVKEZSQ-YHQUGGNUSA-N |
SMILES |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O |
Isomeric SMILES |
C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@H](CCN4C3)O |
Canonical SMILES |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
6809-89-8 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hydroxylupanine; Alkaloid C 2, from Cadia purpurea; 4-25-00-00082 (Beilstein Handbook Reference); (+)-13-Hydroxylupanine; BRN 0087896; BRN0087896; BRN-0087896; Jamaidine; Lupanine, hydroxy- (6CI); Oxylupanine; |
Origin of Product |
United States |
Preparation Methods
Solvent Extraction from Lupin Plants
Industrial-scale extraction of 13-hydroxylupanine typically begins with aqueous alkaloid extracts derived from lupin flour. As detailed in Patent EP0760817A1, lupin seeds are ground into flour and mixed with water to create an alkaloid-rich solution. The critical steps involve:
- pH Adjustment : The aqueous extract is alkalized to pH >12.5 using sodium hydroxide, enhancing the solubility of this compound and facilitating its partition into organic solvents.
- Liquid-Liquid Extraction : Dichloromethane is employed in a 1:1 (v/v) ratio to separate this compound from the aqueous phase. Under these conditions, >90% of this compound migrates to the organic phase, while lupanine remains predominantly in the aqueous layer at lower pH (10.5–11.5).
- Solvent Evaporation : The organic phase is concentrated under vacuum, yielding an oily residue containing this compound at ~88–90% purity.
Table 1: Extraction Efficiency of this compound from Lupinus albus
| Parameter | Value |
|---|---|
| Initial alkaloid content | 150 g (2.5 g/L in extract) |
| This compound yield | 15 g (10% of total alkaloids) |
| Purity after crystallization | >98% |
Supercritical CO₂ Extraction
Supercritical carbon dioxide (SC-CO₂) extraction offers a solvent-free alternative for obtaining crude alkaloid mixtures. While less selective than liquid-liquid extraction, SC-CO₂ efficiently isolates broad-spectrum alkaloids, which are subsequently refined via pH-selective partitioning. This method is advantageous for preserving thermolabile compounds but requires post-processing to isolate this compound specifically.
Purification and Crystallization Techniques
Recrystallization with Tert-Butyl Methyl Ether
The concentrated organic extract from dichloromethane extraction is dissolved in tert-butyl methyl ether (tBME) and cooled to induce crystallization. Initial crystallization achieves ~93% purity, with residual impurities (e.g., angustifoline and sparteine) removed through recrystallization in tBME. Each recrystallization cycle reduces yield by ~20% but elevates purity to >99%, making this a trade-off between quantity and quality.
Silica Gel Chromatography
For small-scale purification, silica gel column chromatography resolves this compound from co-extracted alkaloids. The oily residue is loaded onto a silica column and eluted with dichloromethane-methanol gradients, achieving >95% purity in laboratory settings.
Biosynthetic Pathways in Lupinus Species
Recent advances in plant biochemistry have elucidated the enzymatic cascade responsible for this compound biosynthesis. The pathway initiates with lysine decarboxylation to cadaverine, followed by oxidative cyclization to form the quinolizidine skeleton. Key enzymes include:
- Lysine Decarboxylase (LDC) : Converts lysine to cadaverine.
- Cadaverine N-Methyltransferase (CNMT) : Introduces methyl groups to form intermediate alkaloids.
- 13-Hydroxylase : Catalyzes the hydroxylation of lupanine at C13, yielding this compound.
Table 2: Enzymatic Targets for this compound Biosynthesis
| Enzyme | Function | Substrate |
|---|---|---|
| Lysine Decarboxylase | Converts lysine to cadaverine | L-lysine |
| 13-Hydroxylase | Hydroxylates lupanine at C13 | Lupanine |
Genetic engineering of Lupinus species or microbial hosts (e.g., E. coli) expressing these enzymes presents a frontier for sustainable production, though yields remain subindustrial.
Analytical Methods for Quality Control
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Modern quantification of this compound relies on LC-MS/MS, which achieves limits of detection (LOD) of 0.1 μg/L and quantification (LOQ) of 0.3 μg/L. Chromatographic separation on C18 columns resolves this compound (retention time: 6.2 min) from lupanine (5.8 min) and angustifoline (4.9 min).
Table 3: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Precursor ion (m/z) | 265.1911 |
| Product ions (m/z) | 247.1809, 221.1636, 152.1073 |
| Collision energy | 26 eV |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (500 MHz, CDCl₃) confirms structural integrity, with characteristic signals at δ 3.82 (H-13) and δ 1.48 (H-17).
Chemical Reactions Analysis
Types of Reactions
13-Hydroxylupanine undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form ketones or carboxylic acids using strong oxidizing agents.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of hydroxylupanine, which can have different biological activities and properties .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 13-hydroxylupanine exhibits antimicrobial properties against various pathogens. For instance, studies have shown that it possesses bactericidal activity against Staphylococcus aureus, Bacillus subtilis, and Bacillus thuringiensis . The antimicrobial efficacy of this compound has been attributed to its ability to disrupt bacterial cell membranes and inhibit bacterial growth.
Anticonvulsant Properties
In pharmacological studies, this compound has been evaluated for its anticonvulsant effects. It has been reported to exhibit activity similar to that of other known anticonvulsants, potentially making it a candidate for further development in treating epilepsy and other seizure disorders .
Toxicity Profile
The toxicity of this compound is relatively low compared to other alkaloids such as sparteine. In studies involving human subjects, the half-life of this compound was measured at approximately 6.8 hours with a high urinary recovery rate of the unchanged compound, indicating a favorable safety profile . This suggests that clinical use may not lead to significant toxicity when used appropriately.
Natural Pesticide Potential
The presence of this compound in certain lupin species indicates its potential as a natural pesticide. Research has shown that alkaloids from lupins can deter pests such as the red-legged earth mite (Halotydeus destructor) and inhibit the growth of various fungal pathogens including Fusarium species . The use of this compound in agricultural settings could provide an environmentally friendly alternative to synthetic pesticides.
Biopesticide Development
Given its efficacy against plant pathogens, there is growing interest in developing biopesticides that incorporate this compound. Its application could enhance crop protection strategies while minimizing chemical residues in food products .
Enzyme Characterization
In biochemical studies, researchers have isolated specific enzymes related to the biosynthesis of quinolizidine alkaloids, including this compound. For example, a novel enzyme responsible for the tigloylation of hydroxylated alkaloids was characterized from Lupinus albus, highlighting the complex metabolic pathways involved in alkaloid production . Understanding these pathways can facilitate genetic engineering efforts aimed at enhancing alkaloid yields in lupin crops.
Metabolic Studies
Studies on the metabolism of this compound have revealed insights into its disposition in humans. Research indicated that both extensive and poor metabolizers exhibit similar pharmacokinetics for this compound, suggesting consistent metabolic behavior across different genetic backgrounds . Such findings are crucial for understanding individual responses to dietary intake of lupin-derived products.
Table 1: Pharmacological Activities of this compound
| Activity | Effectiveness | References |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Anticonvulsant | Similar to known anticonvulsants | |
| Toxicity | Low compared to sparteine |
Table 2: Agricultural Applications of this compound
Mechanism of Action
The mechanism of action of hydroxylupanine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that hydroxylupanine may interfere with neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Lupanine
- Structural Difference : Lupanine lacks the hydroxyl group at position 13.
- Occurrence : The most abundant QA in L. albus (77.9% of total alkaloids) and L. angustifolius .
- Metabolic Role : Precursor for 13-hydroxylupanine and its esters.
- Pharmacokinetics : In humans, lupanine has a half-life ($t_{1/2}$) of 6.2–6.5 hours, with >89% excreted unchanged, similar to this compound .
Angustifoline
Isolupanine
- Structural Difference : Stereoisomer of lupanine with a distinct spatial arrangement.
- Occurrence: Higher relative abundance in low-alkaloid lupin genotypes .
Sparteine
- Structural Difference: A simpler QA with two quinolizidine rings.
- Occurrence: Dominant in L. luteus but a minor component (8.3%) in species where this compound is prevalent .
- Pharmacological Role : Used as an antiarrhythmic agent, contrasting with this compound’s neuromuscular effects.
13-Tigloyloxylupanine
- Structural Difference : Esterified form of this compound with a tigloyl group.
- Occurrence : Accumulates during lupin germination, inversely correlating with free this compound .
- Toxicity: Higher toxicity compared to non-esterified QAs, influencing debittering processes in food applications .
Quantitative Comparison of Alkaloid Profiles
Table 1. Relative Abundance of QAs in Lupin Seeds
Table 2. Pharmacokinetic Parameters in Humans
Key Research Findings
Genetic Influence : Modern lupin cultivars (e.g., AMIGA) show reduced this compound levels due to selective breeding targeting the "pauper" locus on chromosome 18 .
Environmental Impact : Drought stress reduces this compound and lupanine concentrations, whereas isolupanine remains stable .
Ecotype Variability : L. mutabilis ecotypes lack this compound despite its prevalence in other species .
Analytical Methods : HPLC-MS/MS and GC-MS are gold standards for quantifying this compound and its esters .
Biological Activity
13-Hydroxylupanine is a quinolizidine alkaloid primarily found in the seeds of various Lupinus species. This compound has garnered attention due to its potential biological activities, including toxicity, pharmacological effects, and metabolic disposition. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacokinetics, toxicity, and potential therapeutic applications.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has a half-life () ranging from approximately 5.9 to 6.8 hours in human subjects, depending on their metabolic phenotype (extensive or poor metabolizers) for cytochrome P4502D6 (CYP2D6) . The recovery of the compound in urine was notably high, with over 100% recovery in some cases, indicating minimal metabolism and high excretion rates .
| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |
|---|---|---|
| Half-life () | 6.8 ± 1.0 hours | 5.9 ± 1.6 hours |
| Recovery (%) | 100.5 ± 5.3% | 102.5 ± 4.8% |
Toxicological Profile
The toxicity of this compound has been a significant focus of research due to its presence in lupin seeds, which are consumed by humans and livestock. Studies indicate that both lupanine and this compound exhibit toxic effects by blocking ganglionic transmission and decreasing neuromuscular activity . However, compared to other alkaloids such as sparteine, the toxicity of this compound is relatively lower .
In animal studies, the limits of detection (LOD) for quinolizidine alkaloids in biological samples were established, with specific focus on their transfer into milk . The LOD for this compound was found to be as low as 0.02 μg/kg, emphasizing the need for careful monitoring in food safety assessments.
Metabolic Pathways
Research into the metabolic pathways of this compound suggests that it undergoes minimal transformation in the human body. The majority of the compound is excreted unchanged in urine, which aligns with findings that indicate a high urinary recovery rate . This suggests that clinical toxicity from dietary sources may be unlikely under normal consumption levels.
Case Studies
Several case studies have explored the effects of dietary intake of lupin seeds containing this compound:
- Case Study A : In a controlled study involving subjects consuming lupin seeds, urinary analysis revealed high levels of unchanged this compound post-consumption, supporting its low metabolic profile .
- Case Study B : An investigation into livestock feed containing lupin seeds showed no significant adverse effects attributed to this compound when consumed at standard dietary levels .
Antimicrobial Activity
Emerging research indicates that alkaloid extracts containing this compound exhibit antimicrobial properties against various pathogens. In vitro studies demonstrated that these extracts could inhibit the growth of certain bacteria and fungi, suggesting potential applications in natural antimicrobial formulations .
Q & A
Q. What validated analytical methods are recommended for identifying and quantifying 13-Hydroxylupanine in plant extracts?
- Methodology : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used. For example, HPLC with UV detection at 210 nm effectively separates this compound from co-occurring alkaloids like lupanine and angustifoline, achieving a detection limit of 0.1 mg/g . GC-MS is preferred for structural confirmation, leveraging fragmentation patterns (e.g., m/z 264 for molecular ion [M+] and characteristic fragments at m/z 149 and 98) .
- Statistical Validation : Pairwise comparisons (e.g., Newman-Keuls test) are critical to assess significant differences in alkaloid content across plant varieties, as demonstrated in domestication studies of Lupinus albus .
Q. How can researchers distinguish this compound from structurally similar quinolizidine alkaloids?
- Techniques :
- Chromatographic Retention Times : Use HPLC with reference standards (e.g., retention time ~12.3 min for this compound vs. ~10.8 min for lupanine under C18 column conditions) .
- Spectroscopic Differentiation : NMR analysis reveals distinct signals, such as the hydroxyl proton resonance at δ 4.2 ppm (C-13 position) and carbonyl carbon at δ 207 ppm (C-2) .
- Mass Spectral Signatures : Key fragments include m/z 247 (loss of NH3) and m/z 149 (cleavage of the C-10/C-11 bond) .
Q. What plant species are primary sources of this compound, and how does its concentration vary?
- Primary Sources : Lupinus termis (Egyptian lupine) cotyledons and Cytisus scoparius (Scotch broom) tissues are rich sources, with concentrations ranging from 11.8% to 34.2% of total alkaloids depending on organ type and developmental stage .
- Quantitative Variability : In Lupinus mutabilis, this compound content varies from 48.3 mg/100 g (11.8% of total alkaloids) in wild genotypes to trace levels in domesticated cultivars, highlighting the impact of selective breeding .
Advanced Research Questions
Q. How can isotopic labeling elucidate the biosynthesis of this compound in planta?
- Experimental Design : Incubate plant tissues (e.g., Lupinus leaves) with [14C]-cadaverine, a precursor of quinolizidine alkaloids. After 48 hours, extract alkaloids and separate via TLC or LC-MS. Radioactivity quantification confirms incorporation into this compound, as shown in in vitro organ cultures .
- Key Findings : Cadaverine incorporation rates correlate with enzyme activity (e.g., lysine decarboxylase), and hydroxylation at C-13 occurs post-cyclization .
Q. What pharmacokinetic approaches are used to study this compound metabolism in humans?
- Methodology : Administer this compound orally (e.g., 37.83 µmol dose) and collect urine samples over 72 hours. Quantify unchanged alkaloid via HPLC-UV. Pharmacokinetic parameters (t1/2 = 5.9–6.8 hours) and urinary recovery (>85% unchanged) indicate limited hepatic metabolism, independent of CYP2D6 polymorphism .
- Contradictions : Partial dehydroxylation (14–34% of dose) observed in some subjects suggests alternative metabolic pathways requiring further investigation .
Q. How do researchers address discrepancies in alkaloid content across lupine species?
- Statistical Framework : Apply multivariate analysis (e.g., principal component analysis) to alkaloid profiles of Lupinus albus and L. mutabilis. Domestication reduces this compound content (XD and CV classes: 2–5 mg/100 g) compared to wild genotypes (CO and LR classes: 40–50 mg/100 g) .
- Experimental Controls : Standardize growth conditions (pH, temperature) and harvest timing (e.g., 55 days after anthesis for peak accumulation in seeds) to minimize environmental variability .
Q. What recent advances exist in synthesizing this compound derivatives for pharmacological studies?
- Synthetic Strategies :
- Esterification : React this compound with pyrroloyl chloride to produce 2-pyrroloyl esters, enhancing bioactivity. Structural confirmation via IR (C=O stretch at 1730 cm⁻¹) and MS (M+ at m/z 361) .
- Hydroxylation : Introduce a second hydroxyl group at C-10 using microbial oxidation (e.g., Aspergillus spp.), yielding 10,13-dihydroxylupanine with distinct NMR shifts (δ 3.8 ppm for C-10 OH) .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Store at −20°C in airtight containers to prevent degradation. Neat samples are combustible solids (WGK 3 classification) and require separate storage from oxidizers .
- Exposure Mitigation : Use PPE (gloves, goggles) and fume hoods during extraction. In case of skin contact, rinse immediately with water and seek medical attention for irritation (H315/H319 hazard codes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
